Cas no 320423-39-0 (N-(3-chlorophenyl)-5-oxo-3-phenyl-2(5H)-isoxazolecarboxamide)

N-(3-chlorophenyl)-5-oxo-3-phenyl-2(5H)-isoxazolecarboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(3-chlorophenyl)-5-oxo-3-phenyl-1,2-oxazole-2-carboxamide
- MFCD01568277
- AKOS005080878
- N-(3-chlorophenyl)-5-oxo-3-phenyl-2,5-dihydro-1,2-oxazole-2-carboxamide
- 12M-902
- 320423-39-0
- N-(3-chlorophenyl)-5-oxo-3-phenyl-2(5H)-isoxazolecarboxamide
-
- Inchi: 1S/C16H11ClN2O3/c17-12-7-4-8-13(9-12)18-16(21)19-14(10-15(20)22-19)11-5-2-1-3-6-11/h1-10H,(H,18,21)
- InChI Key: QXTWPMDJOPPRCL-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)NC(N1C(=CC(=O)O1)C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 314.0458199g/mol
- Monoisotopic Mass: 314.0458199g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 474
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.6Ų
- XLogP3: 3.3
N-(3-chlorophenyl)-5-oxo-3-phenyl-2(5H)-isoxazolecarboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1624150-5mg |
N-(3-chlorophenyl)-5-oxo-3-phenylisoxazole-2(5H)-carboxamide |
320423-39-0 | 98% | 5mg |
¥617.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1624150-50mg |
N-(3-chlorophenyl)-5-oxo-3-phenylisoxazole-2(5H)-carboxamide |
320423-39-0 | 98% | 50mg |
¥1391.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1624150-1mg |
N-(3-chlorophenyl)-5-oxo-3-phenylisoxazole-2(5H)-carboxamide |
320423-39-0 | 98% | 1mg |
¥428.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1624150-20mg |
N-(3-chlorophenyl)-5-oxo-3-phenylisoxazole-2(5H)-carboxamide |
320423-39-0 | 98% | 20mg |
¥1173.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1624150-10mg |
N-(3-chlorophenyl)-5-oxo-3-phenylisoxazole-2(5H)-carboxamide |
320423-39-0 | 98% | 10mg |
¥862.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1624150-2mg |
N-(3-chlorophenyl)-5-oxo-3-phenylisoxazole-2(5H)-carboxamide |
320423-39-0 | 98% | 2mg |
¥619.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1624150-25mg |
N-(3-chlorophenyl)-5-oxo-3-phenylisoxazole-2(5H)-carboxamide |
320423-39-0 | 98% | 25mg |
¥1100.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1624150-100mg |
N-(3-chlorophenyl)-5-oxo-3-phenylisoxazole-2(5H)-carboxamide |
320423-39-0 | 98% | 100mg |
¥1755.00 | 2024-08-02 |
N-(3-chlorophenyl)-5-oxo-3-phenyl-2(5H)-isoxazolecarboxamide Related Literature
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1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
Additional information on N-(3-chlorophenyl)-5-oxo-3-phenyl-2(5H)-isoxazolecarboxamide
Introduction to N-(3-chlorophenyl)-5-oxo-3-phenyl-2(5H)-isoxazolecarboxamide (CAS No. 320423-39-0)
N-(3-chlorophenyl)-5-oxo-3-phenyl-2(5H)-isoxazolecarboxamide, identified by its CAS number 320423-39-0, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both chlorophenyl and phenyl groups in its structure suggests a rich chemical space for interaction with biological targets, making it a promising candidate for further investigation.
The compound belongs to the class of isoxazole derivatives, which are known for their diverse biological activities. Isoxazoles are heterocyclic compounds that often exhibit pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The specific arrangement of functional groups in N-(3-chlorophenyl)-5-oxo-3-phenyl-2(5H)-isoxazolecarboxamide contributes to its potential as a bioactive molecule. The 5-oxo group introduces a site for possible metabolic interactions, while the carboxamide moiety can enhance binding affinity to biological receptors.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from isoxazole scaffolds. These compounds have shown promise in preclinical studies, particularly in the treatment of various diseases. The structural features of N-(3-chlorophenyl)-5-oxo-3-phenyl-2(5H)-isoxazolecarboxamide, such as the chlorophenyl ring and the oxo group, are believed to contribute to its pharmacological activity by facilitating interactions with specific enzymes or receptors.
The synthesis of this compound involves multiple steps, each requiring precise control to ensure high yield and purity. Advanced synthetic methodologies have been employed to construct the isoxazole core, followed by functionalization with the appropriate substituents. The chlorophenyl group is typically introduced early in the synthesis to prevent unwanted side reactions, while the phenyl ring and carboxamide are added later to complete the structure.
One of the key aspects of studying N-(3-chlorophenyl)-5-oxo-3-phenyl-2(5H)-isoxazolecarboxamide is its potential role in modulating biological pathways. Research has indicated that isoxazole derivatives can interact with various targets, including kinases and other enzymes involved in cell signaling. The 5-oxo group, in particular, has been shown to be crucial for binding affinity and efficacy. By understanding these interactions at a molecular level, scientists can design more effective drugs with improved selectivity and reduced side effects.
The compound's potential applications extend beyond traditional pharmaceuticals. It has been explored as a lead compound for developing new agrochemicals, which could offer novel solutions for crop protection and pest management. The structural complexity of N-(3-chlorophenyl)-5-oxo-3-phenyl-2(5H)-isoxazolecarboxamide allows for modifications that could enhance its stability and bioavailability, making it suitable for various industrial applications.
In conclusion, N-(3-chlorophenyl)-5-oxo-3-phenyl-2(5H)-isoxazolecarboxamide (CAS No. 320423-39-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable compound for further research and development. As scientists continue to explore new synthetic pathways and pharmacological targets, this molecule holds promise for contributing to innovative therapeutic solutions across multiple domains.
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